molecular formula C12H14ClNO2 B14599252 4-(2-Aminoethyl)naphthalene-1,2-diol;hydrochloride CAS No. 61148-93-4

4-(2-Aminoethyl)naphthalene-1,2-diol;hydrochloride

Cat. No.: B14599252
CAS No.: 61148-93-4
M. Wt: 239.70 g/mol
InChI Key: ZUCFVWAOEANHGI-UHFFFAOYSA-N
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Description

4-(2-Aminoethyl)naphthalene-1,2-diol;hydrochloride is a chemical compound with significant importance in various scientific fields It is structurally related to dopamine, a well-known neurotransmitter, and shares some similar properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Aminoethyl)naphthalene-1,2-diol;hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with naphthalene-1,2-diol.

    Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt, which enhances the compound’s stability and solubility.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Large-scale reactors are used to handle the increased volume of reactants.

    Purification: Advanced purification techniques such as crystallization and chromatography are employed to ensure high purity of the final product.

    Quality Control: Rigorous quality control measures are in place to maintain consistency and safety of the compound.

Chemical Reactions Analysis

Types of Reactions

4-(2-Aminoethyl)naphthalene-1,2-diol;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones.

    Reduction: Reduction reactions can convert it back to its diol form.

    Substitution: The aminoethyl group can participate in substitution reactions with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride are used.

    Substitution: Conditions vary depending on the nucleophile, but typically involve mild temperatures and solvents like ethanol or water.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: The original diol form.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(2-Aminoethyl)naphthalene-1,2-diol;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex molecules.

    Biology: Studied for its role in cellular signaling pathways.

    Industry: Utilized in the production of dyes and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(2-Aminoethyl)naphthalene-1,2-diol;hydrochloride involves its interaction with various molecular targets:

    Neurotransmitter Pathways: It can mimic or inhibit the action of dopamine in the brain.

    Enzymatic Reactions: The compound can act as a substrate or inhibitor for enzymes involved in neurotransmitter synthesis and degradation.

    Cellular Signaling: It influences cellular signaling pathways, affecting processes such as cell growth and differentiation.

Comparison with Similar Compounds

Similar Compounds

    Dopamine: Shares a similar structure and function in neurotransmission.

    Norepinephrine: Another neurotransmitter with structural similarities.

Uniqueness

4-(2-Aminoethyl)naphthalene-1,2-diol;hydrochloride is unique due to its specific structural modifications, which confer distinct chemical and biological properties

Properties

CAS No.

61148-93-4

Molecular Formula

C12H14ClNO2

Molecular Weight

239.70 g/mol

IUPAC Name

4-(2-aminoethyl)naphthalene-1,2-diol;hydrochloride

InChI

InChI=1S/C12H13NO2.ClH/c13-6-5-8-7-11(14)12(15)10-4-2-1-3-9(8)10;/h1-4,7,14-15H,5-6,13H2;1H

InChI Key

ZUCFVWAOEANHGI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=C2O)O)CCN.Cl

Origin of Product

United States

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